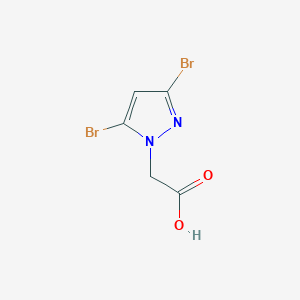
6-(4-Methylphenyl)hexan-1-amine
概要
説明
6-(4-Methylphenyl)hexan-1-amine is an organic compound that belongs to the class of amines. It is characterized by a hexane chain with an amine group at one end and a 4-methylphenyl group attached to the sixth carbon atom. This compound is known for its structural similarity to certain cathinones and amphetamines, which are known for their stimulant properties.
準備方法
Synthetic Routes and Reaction Conditions
6-(4-Methylphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with a haloalkane. For instance, the reaction between 6-bromo-1-hexene and ammonia under controlled conditions can yield this compound . Another method involves the reductive amination of 6-(4-Methylphenyl)hexanone using ammonia and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
6-(4-Methylphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-(4-Methylphenyl)hexanone or 6-(4-Methylphenyl)hexanoic acid.
Reduction: 6-(4-Methylphenyl)hexanol.
Substitution: Various substituted hexane derivatives.
科学的研究の応用
6-(4-Methylphenyl)hexan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 6-(4-Methylphenyl)hexan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness . The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects .
類似化合物との比較
Similar Compounds
4-Methylmethcathinone (Mephedrone): Similar in structure but with a shorter carbon chain.
4-Methylpentedrone: Similar structure with a pentane chain instead of hexane.
4-Methylhexedrone: Similar structure with a hexane chain but different functional groups.
Uniqueness
6-(4-Methylphenyl)hexan-1-amine is unique due to its specific hexane chain length and the presence of a 4-methylphenyl group. This structural configuration imparts distinct chemical and pharmacological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
6-(4-methylphenyl)hexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h7-10H,2-6,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUXOPNYKQEBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-5-(thiophen-2-yl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142760.png)
![2-amino-5-[(furan-2-yl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142763.png)
![2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142777.png)
![2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142781.png)



![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B3142833.png)




